![molecular formula C10H10ClN3O B1467473 [1-(3-クロロ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-イル]メタノール CAS No. 1250015-74-7](/img/structure/B1467473.png)
[1-(3-クロロ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-イル]メタノール
概要
説明
The compound “[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is attached to a methanol group and a phenyl group, which is further substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the phenyl ring, and the methanol group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the chlorine atom, and the methanol group. The triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could make it more soluble in polar solvents .科学的研究の応用
ウレアーゼ阻害
[1-(3-クロロ-2-メチルフェニル)トリアゾール-4-イル]メタノール: は、ウレアーゼ阻害剤としての可能性が研究されています。 ウレアーゼは、尿素を二酸化炭素とアンモニアに分解する触媒作用を持つ酵素であり、腎結石や消化性潰瘍などの様々な健康問題を引き起こす可能性があります 。この化合物がウレアーゼ阻害剤として効果的であることから、ウレアーゼの過剰な活性によって引き起こされる病気の治療と予防に役立つ可能性があります。
医薬品化学
医薬品化学において、チオ尿素部分は重要であり、問題の化合物の誘導体はチオ尿素ハイブリッドとして合成されています 。これらのハイブリッドは強力な抗ウレアーゼ活性を示しており、新しい医薬品開発における潜在的な用途を示唆しています。
生化学的評価
この化合物は、ジャックビーンウレアーゼ (JBU) に対する阻害活性を生化学的に評価されており、IC50値は0.0019 ± 0.0011 ~ 0.0532 ± 0.9951 μMの範囲です 。これは、この化合物が治療薬としてさらに開発するための有望な候補となる可能性を示唆しています。
計算化学
計算アプローチ: 分子ドッキングや分子動力学シミュレーションなどの計算アプローチを使用して、[1-(3-クロロ-2-メチルフェニル)トリアゾール-4-イル]メタノール誘導体がウレアーゼとどのように相互作用するかを理解してきました 。この応用は、化合物の挙動を予測し、より高い効果を発揮するように構造を最適化するために不可欠です。
分析技術
FT-IR、1H-NMR、13C-NMRなどの様々な分析技術が、この化合物とその誘導体の特性評価に使用されてきました 。これらの技術は、化合物の構造と純度を確認するために不可欠であり、科学的研究における用途にとって重要です。
抗酸化特性
この化合物の誘導体は、抗酸化ラジカル捕捉アッセイなどのアッセイを使用して、抗酸化特性を評価されてきました 。抗酸化物質は、酸化ストレスから身体を守るために重要であり、この化合物のこの分野における効果は、健康補助食品や医薬品への利用につながる可能性があります。
物理化学的性質
この化合物の誘導体のADMET特性(吸収、分布、代謝、排泄、毒性)は、物理化学的性質を評価するために研究されています 。これらの特性を理解することは、安全で効果的な医薬品開発に不可欠です。
酵素阻害活性
この化合物は、特にジャックビーンウレアーゼに対する酵素阻害活性を評価されています 。この活性は、ウレアーゼ関連疾患の治療におけるこの化合物の潜在的な治療用途にとって重要です。
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Related compounds have been found to inhibit the enzyme urease , which is involved in several biochemical pathways, including the urea cycle. This suggests that [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may also affect similar pathways.
Result of Action
Related compounds have shown inhibitory activity against various enzymes , suggesting that this compound may also have similar effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDWYDJDODNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



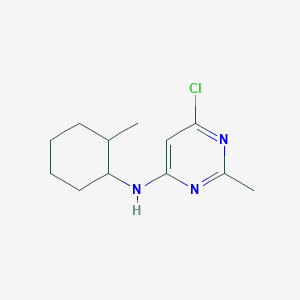
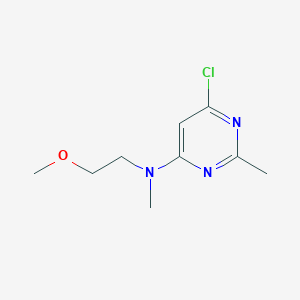
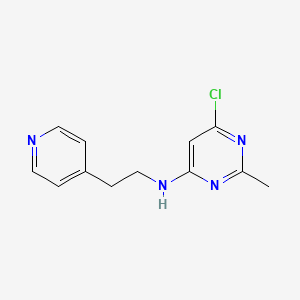
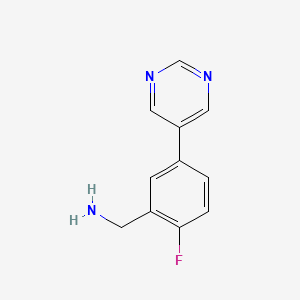
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)
![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467398.png)
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
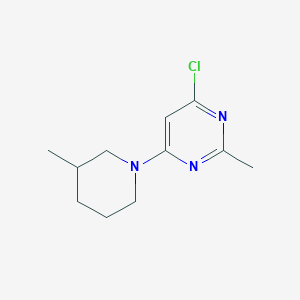
![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)
![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)
![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)